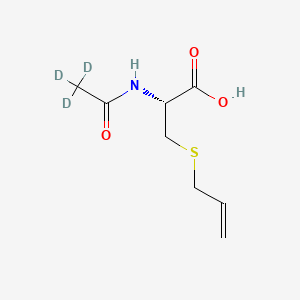

S-Allylmercapturic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-prop-2-enylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRAEHUDIUJBSF-HMQROFFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724522 | |

| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331907-55-1 | |

| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-(Acetyl-d3)-S-allyl-L-cysteine. It is intended for researchers, scientists, and drug development professionals. This document details experimental protocols and explores the biological significance of this compound and its non-deuterated analogue, N-Acetyl-S-allyl-L-cysteine, a key metabolite of garlic-derived organosulfur compounds.

Chemical and Physical Properties

N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-Acetyl-S-allyl-L-cysteine, a principal metabolite of S-allyl-L-cysteine found in garlic. The incorporation of deuterium (d3) in the acetyl group makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Quantitative data for both N-(Acetyl-d3)-S-allyl-L-cysteine and its non-deuterated counterpart are summarized in the tables below for easy comparison.

Table 1: Chemical and Physical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine

| Property | Value | Source(s) |

| Alternate Names | Allylmercapturic Acid-d3; S-Allylmercapturic Acid-d3 | [2] |

| CAS Number | 1331907-55-1 | [2] |

| Molecular Formula | C₈H₁₀D₃NO₃S | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer | [1] |

Table 2: Chemical and Physical Properties of N-Acetyl-S-allyl-L-cysteine

| Property | Value | Source(s) |

| CAS Number | 23127-41-5 | [3] |

| Molecular Formula | C₈H₁₃NO₃S | [3] |

| Molecular Weight | 203.26 g/mol | [4] |

| Melting Point | 120-122°C | |

| Solubility | Soluble in DMSO and Methanol | |

| Stability | Stable for at least 4 years when stored at -20°C | [3] |

Experimental Protocols

Synthesis of N-Acetyl-S-allyl-L-cysteine

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve N-acetyl-L-cysteine in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol or THF.

-

Base Addition: Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the thiol group of N-acetyl-L-cysteine, forming a thiolate anion.

-

Alkylation: To the resulting solution, add allyl bromide or allyl chloride dropwise with stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate any unreacted thiolate and the carboxylate group.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Analytical Methods

A reversed-phase HPLC (RP-HPLC) method can be employed for the quantification of N-Acetyl-S-allyl-L-cysteine.

Methodology:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210-220 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For complex matrices like plasma or urine, a protein precipitation step with acetonitrile followed by centrifugation is necessary.

GC-MS analysis of N-Acetyl-S-allyl-L-cysteine typically requires derivatization to increase its volatility.

Methodology:

-

Sample Extraction: For urine samples, acidify the sample and perform solid-phase extraction (SPE) using a reversed-phase and/or a weak anion exchange cartridge to isolate the acidic compounds.

-

Derivatization: Esterify the carboxylic acid group and silylate the amide group. For example, react the extracted and dried sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or diazomethane.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless or split injection at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized compound.

-

LC-MS/MS is a highly sensitive and specific method for the quantification of N-Acetyl-S-allyl-L-cysteine and its deuterated analogue in biological matrices.

Methodology:

-

LC System: A high-performance liquid chromatography system with a C18 column.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

For N-Acetyl-S-allyl-L-cysteine, the transition m/z 204.1 → 145.1 can be used.

-

For N-(Acetyl-d3)-S-allyl-L-cysteine, the transition would be shifted by 3 Da (m/z 207.1 → 148.1).

-

-

Sample Preparation: Simple protein precipitation with acetonitrile is often sufficient for plasma samples.

Biological Significance and Signaling Pathways

N-Acetyl-S-allyl-L-cysteine is a metabolite of S-allyl-L-cysteine, a major bioactive organosulfur compound in aged garlic extract.[5][6] S-allyl-L-cysteine and its metabolites are known for their antioxidant, anti-inflammatory, and neuroprotective properties.[5] One of the key mechanisms underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]

Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS), as well as compounds like S-allyl-cysteine, can modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.[7]

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of N-Acetyl-S-allyl-L-cysteine using LC-MS/MS.

Nrf2 Signaling Pathway Activation

Caption: Activation of the Nrf2 signaling pathway by S-allyl-cysteine.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. s10901.pcdn.co [s10901.pcdn.co]

- 5. researchgate.net [researchgate.net]

- 6. usbio.net [usbio.net]

- 7. N-Acetyl-S-allylcysteine | C8H13NO3S | CID 152467 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Action of N-(Acetyl-d3)-S-allyl-L-cysteine: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the mechanism of action for N-(Acetyl-d3)-S-allyl-L-cysteine. While direct research on this deuterated compound is limited, its pharmacological activity is primarily inferred from its non-deuterated parent, N-Acetyl-S-allyl-L-cysteine, and the well-studied precursor, S-allyl-L-cysteine (SAC). SAC, a potent organosulfur compound derived from aged garlic extract, exhibits significant antioxidant and anti-inflammatory properties. The core mechanism of action revolves around the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. The inclusion of an N-acetyl group may enhance bioavailability and cellular uptake, while deuteration of this group is a strategic modification aimed at altering the pharmacokinetic profile by potentially reducing the rate of metabolic deacetylation. This guide synthesizes the current understanding of these mechanisms, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the underlying molecular interactions.

Introduction: Compound Profile

N-(Acetyl-d3)-S-allyl-L-cysteine is a structurally modified derivative of S-allyl-L-cysteine (SAC). The key modifications are:

-

N-Acetylation: The addition of an acetyl group to the amine of the cysteine backbone. This is a common strategy in drug design to improve stability and cell permeability.

-

Deuteration: The replacement of three hydrogen atoms on the acetyl group with deuterium (d3). This isotopic substitution creates a heavier, more stable C-D bond compared to the C-H bond. In pharmacology, this is used to intentionally slow down metabolism at that site (a phenomenon known as the kinetic isotope effect), potentially leading to a longer half-life and increased drug exposure.

The biological activities are largely attributed to the S-allyl-L-cysteine moiety, which is known for its potent antioxidant and anti-inflammatory effects[1][2].

Core Mechanisms of Action

The primary mechanisms of action of the S-allyl-L-cysteine component are centered on two master regulatory pathways of cellular stress and inflammation.

Activation of the Nrf2 Antioxidant Response Pathway

S-allyl-L-cysteine is a known activator of the Nrf2 pathway, the primary cellular defense system against oxidative stress[3][4][5]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). SAC can disrupt this interaction, leading to the translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, upregulating their expression[6][7].

Key downstream effects of Nrf2 activation include:

-

Increased synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and superoxide dismutase (SOD)[8][9].

-

Enhanced detoxification of reactive oxygen species (ROS) and electrophiles.

This activation of the Nrf2 pathway is strongly associated with the neuroprotective effects of SAC against ischemic injury[3][5].

Inhibition of the NF-κB Inflammatory Pathway

NF-κB is a key transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate transcription.

SAC has been shown to inhibit the activation of NF-κB in a dose-dependent manner[10][11]. This inhibition prevents the nuclear translocation of NF-κB subunits (p65-p50) and subsequently suppresses the expression of pro-inflammatory cytokines[10][12]. One proposed mechanism for this inhibition is through the sustained activation of the ERK pathway, which can negatively regulate NF-κB-driven gene expression[11][13].

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on S-allyl-L-cysteine (SAC).

Table 1: In Vitro Cytotoxicity of S-allyl-L-cysteine (SAC)

| Cell Line | Assay | Incubation Time | IC50 Value | Citation |

|---|---|---|---|---|

| C6 Rat Glioma | MTT | 24 h | 50 µM | [12][14] |

| SW480 Colon Adenocarcinoma | - | 48 h | 0.131 - 0.183 mM | [4] |

| MCF-7 Breast Adenocarcinoma | MTT | 24 h | 1185.45 ± 10.93 µM | [10] |

| MCF-7 Breast Adenocarcinoma | MTT | 48 h | 2382.29 ± 43.69 µM |[10] |

Table 2: In Vivo Effects of S-allyl-L-cysteine (SAC) Administration

| Animal Model | Dosage | Duration | Key Finding | Citation |

|---|---|---|---|---|

| Male BALB/c Mice | 120 mg/kg, i.p. | 17 days | 44% reduction in immobility time in Forced Swim Test. | [1] |

| Male BALB/c Mice | 120 mg/kg, i.p. | 17 days | 20% reduction in lipid peroxidation in hippocampus. | [1] |

| Male Wistar Rats | 25-200 mg/kg, i.g. | 90 days | Activated Nrf2 factor in the hippocampus. | [9] |

| Male Wistar Rats | 25-200 mg/kg, i.g. | 90 days | Significantly decreased p65 (NF-κB) levels in frontal cortex. |[9] |

Table 3: Clinical Study of S-allyl-L-cysteine (SAC)

| Population | Dosage | Duration | Assessment | Key Finding | Citation |

|---|

| Healthy Japanese Adults | 2 mg/day | 12 weeks | Pittsburgh Sleep Quality Index (PSQI-J) | Significant decrease in total score, subjective sleep quality, and sleep latency vs. placebo. |[3][11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of S-allyl-L-cysteine.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Plating: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 2 x 10⁴ cells/well in 100-200 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., SAC at 800 µM, 1000 µM, 2245 µM) and incubate for a specified period (e.g., 24 or 48 hours)[10].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[8][10].

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. The plate may be incubated overnight to ensure complete dissolution[10].

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm[6][15]. The amount of color produced is directly proportional to the number of viable cells.

Measurement of Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels. Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF).

-

Cell Culture: Plate adherent cells in a 96-well plate and treat with the test compound as required.

-

Probe Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM[13].

-

Loading: Remove the treatment media, wash cells once with medium, and add 500 µL of the DCFH-DA working solution to each well. Incubate for 30 minutes at 37°C in the dark[16].

-

Measurement: Remove the DCFH-DA solution and wash the cells. Add PBS or medium. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm[13][17]. The intensity is proportional to the amount of ROS in the cells.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus sequence in DNA.

-

Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNF-α) with or without the test compound. Lyse the cells using a hypotonic buffer (e.g., Buffer A) and isolate the nuclei. Extract nuclear proteins using a high-salt buffer (e.g., Buffer C)[18]. Determine protein concentration using a Bradford or BCA assay.

-

Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus sequence. Label the double-stranded probe with a radioactive isotope (e.g., ³²P-ATP) using T4 polynucleotide kinase or a non-radioactive label like a fluorescent dye[2][18].

-

Binding Reaction: In a reaction tube, combine 2-5 µg of nuclear extract with a binding buffer, a non-specific competitor DNA (poly dI:dC), and water. Incubate at room temperature for 15 minutes to block non-specific binding[18]. Add the labeled probe and incubate for another 20 minutes[18]. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel) and run at a constant voltage (e.g., 10 V/cm) in a cold buffer (e.g., 0.5x TBE)[19][20].

-

Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or image it using an appropriate imager (for fluorescent probes). A "shifted" band indicates the formation of a protein-DNA complex.

Quantitative PCR (qPCR) for Cytokine Expression

qPCR is used to measure the amount of a specific mRNA transcript, providing a sensitive way to quantify gene expression changes, such as those for pro-inflammatory cytokines.

-

RNA Extraction: Treat cells as desired, then lyse them using a reagent like TRIzol. Extract total RNA following the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol[21].

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis (Reverse Transcription): Convert 1-5 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers[21].

-

qPCR Reaction: Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for the target gene (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA[22].

-

Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument measures the fluorescence generated during each cycle of amplification.

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene[14].

Conclusion and Future Directions

The mechanism of action for N-(Acetyl-d3)-S-allyl-L-cysteine is rooted in the well-documented activities of S-allyl-L-cysteine. Its therapeutic potential lies in its ability to simultaneously upregulate the Nrf2-mediated antioxidant defense system and suppress NF-κB-driven inflammation. The N-acetylation offers a potential improvement in physicochemical properties, while the deuteration of the acetyl group is a deliberate pharmacokinetic modification designed to increase metabolic stability and drug exposure.

For drug development professionals, this compound represents a promising scaffold. Future research should focus on directly characterizing the pharmacokinetics and pharmacodynamics of N-(Acetyl-d3)-S-allyl-L-cysteine to confirm the therapeutic advantages conferred by deuteration. Head-to-head studies comparing the deuterated and non-deuterated forms would be crucial to quantify the impact of the kinetic isotope effect on efficacy and safety profiles in relevant disease models.

References

- 1. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. ffhdj.com [ffhdj.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ffhdj.com [ffhdj.com]

- 12. Investigation of the Anticancer Effect of S-Allyl-L Cysteine on the C6 Rat Glioma Cell Line in vitro in 2D- and 3D-Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 15. merckmillipore.com [merckmillipore.com]

- 16. youtube.com [youtube.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 19. licorbio.com [licorbio.com]

- 20. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Deuterated S-Allyl-L-Cysteine: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-allyl-L-cysteine (SAC), a prominent organosulfur compound derived from garlic, has garnered significant scientific interest due to its diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. The strategic replacement of hydrogen with deuterium in drug molecules, a process known as deuteration, has emerged as a promising approach to enhance pharmacokinetic and pharmacodynamic properties by leveraging the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the known biological activities of S-allyl-L-cysteine and explores the prospective implications of deuteration on its metabolic fate and therapeutic potential. While direct comparative studies on the biological activity of deuterated SAC are currently unavailable in scientific literature, this document synthesizes the existing knowledge on SAC's mechanisms of action and metabolism to provide a robust theoretical framework for future research and development in this area.

Introduction to S-Allyl-L-Cysteine (SAC) and the Rationale for Deuteration

S-allyl-L-cysteine is a water-soluble, odorless, and highly bioavailable derivative of cysteine found in aged garlic extract. It is recognized for a wide array of pharmacological properties, making it a compelling candidate for therapeutic development. The core of its biological efficacy is attributed to its ability to modulate various cellular signaling pathways, primarily those related to oxidative stress and inflammation.

Deuteration involves the selective replacement of one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. This substitution can significantly alter the metabolic profile of a compound, typically by slowing down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, the kinetic isotope effect, can lead to increased drug exposure, reduced formation of toxic metabolites, and an overall improvement in the therapeutic window. Given that SAC undergoes metabolic transformations, deuteration presents a logical next step in optimizing its therapeutic potential.

Biological Activities of S-Allyl-L-Cysteine (Non-Deuterated)

The biological effects of SAC have been extensively studied and are summarized below. These activities provide the foundational knowledge for predicting how a deuterated analogue might behave.

Neuroprotection

SAC has demonstrated significant neuroprotective effects in various in vitro and in vivo models. A key mechanism is the activation of the Nrf2-dependent antioxidant response pathway.[1] By upregulating Nrf2, SAC enhances the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect neurons from oxidative damage.[1] Furthermore, SAC has been shown to mitigate endoplasmic reticulum (ER) stress-induced neuronal death by potentially targeting calpain, a calcium-dependent protease.[2]

Antioxidant and Anti-inflammatory Properties

The antioxidant activity of SAC is a cornerstone of its therapeutic potential. It directly scavenges free radicals and reduces oxidative stress.[3] Its anti-inflammatory effects are mediated through the suppression of pro-inflammatory signaling pathways, including the inhibition of NF-κB activation.[4] By downregulating NF-κB, SAC can reduce the production of inflammatory cytokines and mediators like nitric oxide (NO).[4]

Anticancer Activity

SAC exhibits anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[4][5] It can also modulate the expression of enzymes involved in hydrogen sulfide (H₂S) metabolism, such as 3-mercaptopyruvate sulfurtransferase (MPST), which may play a role in its effects on cancer cell proliferation.[5]

Pharmacokinetics and Metabolism of S-Allyl-L-Cysteine

Understanding the pharmacokinetic profile and metabolic pathways of SAC is crucial for predicting the impact of deuteration.

Pharmacokinetic Profile

Studies in rats and dogs have shown that SAC is well-absorbed orally, with a bioavailability exceeding 90%.[6][7][8][9] It exhibits a long elimination half-life, which is partly due to extensive renal reabsorption.[6][7][8]

Table 1: Pharmacokinetic Parameters of S-Allyl-L-Cysteine (Non-Deuterated) in Animal Models

| Parameter | Species | Dose | Route | Bioavailability (%) | T½ (h) | Reference |

| SAC | Rat | 5 mg/kg | Oral | >90 | ~10 | [6][7] |

| SAC | Dog | 2 mg/kg | Oral | >90 | ~12 | [6][8] |

Metabolic Pathways

The primary metabolic pathways of SAC are N-acetylation and S-oxidation.[6][9] The major metabolite is N-acetyl-S-allyl-L-cysteine (NAc-SAC).[6] S-oxidation of SAC leads to the formation of S-allyl-L-cysteine sulfoxide (alliin). The enzymes responsible for these transformations are key targets for the kinetic isotope effect. N-acetylation is likely catalyzed by cysteine-S-conjugate N-acetyltransferase, while S-oxidation is potentially mediated by a flavin-containing monooxygenase (FMO).[4] Cytochrome P450 enzymes appear to play a minimal role in the direct metabolism of SAC.[1]

Prospective Analysis of Deuterated S-Allyl-L-Cysteine

As there is no direct experimental data on the biological activity of deuterated SAC, the following sections provide a theoretical analysis based on the principles of the kinetic isotope effect and the known metabolism of SAC.

The Kinetic Isotope Effect and Its Application to SAC

The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate. This can lead to:

-

Increased Half-Life and Exposure: By slowing down the rate of metabolism (N-acetylation and S-oxidation), deuteration of SAC could increase its plasma half-life and overall systemic exposure (AUC).

-

Altered Metabolite Profile: A slower rate of formation of NAc-SAC and alliin could lead to a higher parent drug-to-metabolite ratio.

-

Enhanced Efficacy: Increased and prolonged exposure to the active parent compound could potentially lead to enhanced therapeutic effects.

Potential Sites for Deuteration

Based on the metabolic pathways of SAC, strategic sites for deuteration would be on the allyl group, as this is where oxidative metabolism is likely to occur. Deuterating the cysteine backbone could also influence N-acetylation.

Anticipated Biological Consequences

A deuterated version of SAC with a longer half-life could potentially offer improved neuroprotective, antioxidant, and anti-inflammatory effects due to sustained target engagement. However, it is also crucial to consider any potential unforeseen effects on off-target interactions or the formation of novel metabolites.

Experimental Protocols

To empirically determine the biological activity of deuterated SAC, a series of experiments would be required. The following are proposed methodologies based on standard practices in drug discovery and development.

Synthesis of Deuterated S-Allyl-L-Cysteine

The synthesis of deuterated SAC would likely involve the use of deuterated allyl bromide as a starting material in a reaction with L-cysteine under appropriate conditions. The final product would require purification and characterization by NMR and mass spectrometry to confirm the location and extent of deuterium incorporation.

In Vitro Biological Assays

-

Nrf2 Activation Assay: Human neuroblastoma cells (e.g., SH-SY5Y) would be treated with equimolar concentrations of deuterated and non-deuterated SAC. Nrf2 activation would be assessed by measuring the expression of Nrf2 and its downstream target, HO-1, using Western blotting and qPCR.

-

Antioxidant Capacity Assays: The free radical scavenging activity would be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Anti-inflammatory Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells would be treated with both forms of SAC. The inhibition of nitric oxide production would be measured using the Griess assay, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) would be quantified by ELISA or qPCR.

In Vivo Pharmacokinetic Studies

-

Animal Model: Male Sprague-Dawley rats would be used.

-

Dosing: Equimolar doses of deuterated and non-deuterated SAC would be administered orally and intravenously to different groups of rats.

-

Sample Collection: Blood samples would be collected at various time points post-dosing.

-

Analysis: Plasma concentrations of the parent compounds and their major metabolites would be quantified using a validated LC-MS/MS method. Pharmacokinetic parameters (AUC, Cmax, Tmax, t½, clearance) would then be calculated and compared.

Visualizations

Signaling Pathways of S-Allyl-L-Cysteine

Caption: Signaling pathways modulated by S-allyl-L-cysteine.

Proposed Metabolic Pathway of S-Allyl-L-Cysteine

Caption: Proposed metabolic pathways of S-allyl-L-cysteine.

Experimental Workflow for Evaluating Deuterated SAC

Caption: Conceptual workflow for the evaluation of deuterated S-allyl-L-cysteine.

Conclusion and Future Directions

S-allyl-L-cysteine remains a molecule of significant interest for its multifaceted biological activities. While the current body of scientific literature does not provide direct evidence on the biological activity of its deuterated analogues, the principles of the kinetic isotope effect strongly suggest that deuteration could be a viable strategy to enhance its therapeutic properties by favorably altering its pharmacokinetic profile. The theoretical framework and proposed experimental workflows presented in this guide offer a roadmap for future research in this promising area. Empirical studies are now required to validate these hypotheses and to fully elucidate the potential of deuterated S-allyl-L-cysteine as a novel therapeutic agent. Such research will be instrumental in bridging the current knowledge gap and potentially unlocking a new generation of therapies derived from this naturally occurring compound.

References

- 1. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Garlic Metabolism and Cytochrome P450 Modulation - Danny Shen [grantome.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetyl-S-allylcysteine | C8H13NO3S | CID 152467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effects of Garlic on Cytochromes P450 2C9- and 3A4-Mediated Drug Metabolism in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(Acetyl-d3)-S-allyl-L-cysteine: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(Acetyl-d3)-S-allyl-L-cysteine, a deuterated derivative of a key metabolite of the bioactive garlic compound S-allyl-L-cysteine. The discovery of this stable isotope-labeled compound is intrinsically linked to the advancement of bioanalytical techniques, particularly for pharmacokinetic and metabolic studies. This document details its presumed synthesis, metabolic pathways of its non-deuterated counterpart, and its application in research. Furthermore, it presents quantitative data in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and History

The history of N-(Acetyl-d3)-S-allyl-L-cysteine is not one of natural discovery but of intentional chemical synthesis to support pharmaceutical research. Its parent compound, N-acetyl-S-allyl-L-cysteine (NAc-SAC), is a primary metabolite of S-allyl-L-cysteine (SAC), a well-researched organosulfur compound found in aged garlic extract with a range of biological activities, including antioxidant and neuroprotective effects.[1]

The development of N-(Acetyl-d3)-S-allyl-L-cysteine arose from the need for a reliable internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium (a stable, heavy isotope of hydrogen) into the acetyl group creates a molecule that is chemically identical to the endogenous metabolite but has a distinct, higher mass. This mass difference allows for its precise differentiation and quantification in complex biological matrices like plasma and urine, thereby enabling accurate measurement of the non-deuterated NAc-SAC. Such stable isotope-labeled standards are crucial for robust pharmacokinetic, metabolism, and excretion studies.[2]

Synthesis

While a specific, publicly available synthesis protocol for N-(Acetyl-d3)-S-allyl-L-cysteine is not detailed in the literature, its synthesis can be inferred from established methods for the N-acetylation and deuteration of amino acids. A plausible synthetic route involves the N-acetylation of S-allyl-L-cysteine using a deuterated acetylating agent.

Plausible Synthesis Route:

The synthesis would likely proceed by reacting S-allyl-L-cysteine with a deuterated acetyl source, such as acetic anhydride-d6 or acetyl-d3 chloride, under appropriate basic conditions to facilitate the acylation of the primary amine of the cysteine moiety.

Figure 1: Conceptual workflow for the synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine.

Metabolism of S-allyl-L-cysteine (SAC)

N-(Acetyl-d3)-S-allyl-L-cysteine serves as a tool to study the metabolism of its parent compound, SAC. When SAC is ingested, it is well absorbed and undergoes metabolism primarily in the liver and kidneys.[1] The key metabolic transformation is N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC). This reaction is catalyzed by N-acetyltransferases. NAc-SAC can be further metabolized through S-oxidation.[1][3]

Figure 2: Major metabolic pathway of S-allyl-L-cysteine (SAC).

Quantitative Data

The primary application of N-(Acetyl-d3)-S-allyl-L-cysteine is to enable the accurate quantification of N-acetyl-S-allyl-L-cysteine. The following tables summarize key pharmacokinetic parameters of SAC and its metabolites from a study in rats and dogs.[1]

Table 1: Pharmacokinetic Parameters of S-allyl-L-cysteine (SAC) and N-acetyl-S-allyl-L-cysteine (NAc-SAC) in Rats after Intravenous Administration of SAC (5 mg/kg)

| Parameter | SAC | NAc-SAC |

| Cmax (ng/mL) | 4850 ± 670 | 185 ± 25 |

| Tmax (h) | 0.083 | 0.25 |

| AUC (ng·h/mL) | 3210 ± 290 | 470 ± 60 |

| t1/2 (h) | 1.1 ± 0.1 | 1.5 ± 0.2 |

| CL (L/h/kg) | 1.56 ± 0.14 | - |

| Vd (L/kg) | 2.4 ± 0.3 | - |

Data are presented as mean ± S.D. (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of S-allyl-L-cysteine (SAC) and N-acetyl-S-allyl-L-cysteine (NAc-SAC) in Dogs after Intravenous Administration of SAC (2 mg/kg)

| Parameter | SAC | NAc-SAC |

| Cmax (ng/mL) | 2340 ± 280 | 110 ± 20 |

| Tmax (h) | 0.083 | 0.5 |

| AUC (ng·h/mL) | 4860 ± 650 | 530 ± 90 |

| t1/2 (h) | 10.8 ± 1.5 | 12.3 ± 1.8 |

| CL (L/h/kg) | 0.41 ± 0.05 | - |

| Vd (L/kg) | 6.5 ± 1.1 | - |

Data are presented as mean ± S.D. (n=4). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.

Key Biological Activity: Nrf2 Signaling Pathway Activation

S-allyl-L-cysteine (SAC), the precursor to N-acetyl-S-allyl-L-cysteine, has been shown to exert protective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators like SAC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[4][5][6]

Figure 3: S-allyl-L-cysteine (SAC) mediated activation of the Nrf2 antioxidant pathway.

Experimental Protocols

Quantification of N-acetyl-S-allyl-L-cysteine in Plasma by LC-MS/MS

This protocol is a representative method based on published literature for the quantification of NAc-SAC in biological samples, which would utilize N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.[1][7]

Objective: To determine the concentration of N-acetyl-S-allyl-L-cysteine in plasma samples.

Materials:

-

Plasma samples

-

N-acetyl-S-allyl-L-cysteine (analytical standard)

-

N-(Acetyl-d3)-S-allyl-L-cysteine (internal standard)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (N-(Acetyl-d3)-S-allyl-L-cysteine in a suitable solvent).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution program (example): 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

N-acetyl-S-allyl-L-cysteine: e.g., m/z 204.1 -> 145.1

-

N-(Acetyl-d3)-S-allyl-L-cysteine: e.g., m/z 207.1 -> 148.1

-

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the analytical standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of N-acetyl-S-allyl-L-cysteine in the plasma samples by interpolating from the calibration curve.

-

Figure 4: Workflow for the quantification of N-acetyl-S-allyl-L-cysteine in plasma.

In Vitro N-acetylation of S-allyl-L-cysteine

This protocol is based on methodologies described for studying the N-acetylation of cysteine conjugates in liver and kidney fractions.[1]

Objective: To assess the in vitro N-acetylation of S-allyl-L-cysteine by liver or kidney S9 fractions.

Materials:

-

Rat or dog liver/kidney S9 fractions

-

S-allyl-L-cysteine

-

Acetyl-CoA

-

Potassium phosphate buffer (pH 7.4)

-

Microcentrifuge tubes

-

Incubator/water bath

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Mixture Preparation (per sample):

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

1 mg/mL S9 fraction protein

-

1 mM S-allyl-L-cysteine

-

1 mM Acetyl-CoA

-

-

The final reaction volume is typically 200 µL.

-

-

Incubation:

-

Pre-incubate the reaction mixture without acetyl-CoA at 37°C for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixture.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the formation of N-acetyl-S-allyl-L-cysteine using a validated LC-MS/MS method as described in section 6.1.

-

Conclusion

N-(Acetyl-d3)-S-allyl-L-cysteine is a critical tool for modern pharmacological research, enabling precise and accurate quantification of the key garlic metabolite, N-acetyl-S-allyl-L-cysteine. While its own "history" is that of a purpose-built analytical standard, its use has been instrumental in elucidating the pharmacokinetics and metabolic fate of S-allyl-L-cysteine. The understanding of the biological activities of SAC, such as the activation of the Nrf2 pathway, provides a strong rationale for continued research into the therapeutic potential of garlic-derived organosulfur compounds. This technical guide serves as a foundational resource for scientists and researchers, providing essential data, protocols, and conceptual frameworks to aid in the design and execution of future studies in this promising area of drug discovery and development.

References

- 1. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine (SAC). SAC is a prominent organosulfur compound found in aged garlic extract, known for its significant biological activities, including antioxidant and neuroprotective effects. The deuterated analogue serves as a crucial internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies of SAC and its derivatives. This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of N-(Acetyl-d3)-S-allyl-L-cysteine.

Physicochemical Properties

Quantitative data for N-(Acetyl-d3)-S-allyl-L-cysteine and its non-deuterated analogue are summarized below. It is important to note that while specific experimental data for the deuterated compound is limited, the properties of the non-deuterated form provide a close approximation.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-(Acetyl-d3)-S-allyl-L-cysteine | N/A |

| Synonyms | Allylmercapturic Acid-d3; S-Allylmercapturic Acid-d3 | [1] |

| Molecular Formula | C₈H₁₀D₃NO₃S | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| CAS Number | 1331907-55-1 | [1] |

| Appearance | White crystalline powder or solid | Inferred from analogues |

| Melting Point | 120-122 °C (for non-deuterated form) | N/A |

| pKa | 3.24 (for N-acetyl-cysteine) | N/A |

| Solubility | Soluble in DMSO and Methanol (for non-deuterated form) | N/A |

Experimental Protocols

Synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine

Proposed Synthesis Workflow:

Caption: Proposed synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine.

General Procedure:

-

S-allyl-L-cysteine is dissolved in an appropriate anhydrous solvent (e.g., glacial acetic acid).

-

A molar excess of acetic anhydride-d6 is added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating for a specified period.

-

The solvent is removed under reduced pressure.

-

The crude product is purified, for instance, by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) or by column chromatography.

-

The final product is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Quantification by LC-MS/MS using N-(Acetyl-d3)-S-allyl-L-cysteine as an Internal Standard

N-(Acetyl-d3)-S-allyl-L-cysteine is primarily used as an internal standard for the accurate quantification of S-allyl-L-cysteine and its metabolites in biological matrices.

Table 2: Representative LC-MS/MS Parameters for Analysis

| Parameter | Typical Value/Condition |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | S-allyl-L-cysteine: m/z 162.0 → 73.1N-acetyl-S-allyl-L-cysteine: m/z 204.1 → 145.0N-(Acetyl-d3)-S-allyl-L-cysteine: m/z 207.1 → 148.0 |

Sample Preparation Workflow:

References

A Technical Review of N-(Acetyl-d3)-S-allyl-L-cysteine in Bioanalytical Research

Introduction

N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine (SAC). SAC is a key bioactive organosulfur compound found in aged garlic extract. Due to its stable isotopic label, N-(Acetyl-d3)-S-allyl-L-cysteine serves as an ideal internal standard for quantitative analysis in pharmacokinetic and metabolic studies of SAC and its derivatives.[1] Its use is critical for achieving high accuracy and precision in bioanalytical methods, particularly those employing mass spectrometry. This technical guide provides a comprehensive review of the research involving N-(Acetyl-d3)-S-allyl-L-cysteine, focusing on its application in analytical methodologies, and summarizing key quantitative data and experimental protocols.

Metabolic Pathway of S-allyl-L-cysteine (SAC)

The metabolism of SAC is a critical aspect of understanding its bioavailability and biological activity. After administration, SAC is metabolized into several key compounds. The primary metabolic pathway involves N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC). Both SAC and NAc-SAC can undergo S-oxidation.[2][3] The accurate quantification of these metabolites is essential for pharmacokinetic profiling, and the use of a stable isotope-labeled internal standard like N-(Acetyl-d3)-S-allyl-L-cysteine is paramount for reliable results.

Caption: Metabolic conversion of S-allyl-L-cysteine.

Pharmacokinetic Parameters of S-allyl-L-cysteine and its Metabolites

Pharmacokinetic studies in various animal models have been conducted to understand the absorption, distribution, metabolism, and excretion of SAC. These studies highlight the high bioavailability of SAC and its extensive metabolism. The use of deuterated standards is implied in modern LC-MS/MS based pharmacokinetic studies for accurate quantification.

Table 1: Pharmacokinetic Parameters of S-allyl-L-cysteine (SAC) in Animal Models

| Parameter | Rats | Dogs | Mice | Reference |

| Bioavailability | >90% | >90% | 103.0% | [2][4] |

| Dose (Oral) | 5 mg/kg | 2 mg/kg | Not Specified | [2][4] |

| Elimination Half-life | Not Specified | 12 hours | Not Specified | [2] |

| Primary Metabolites | NAc-SAC, NAc-SACS | NAc-SAC, NAc-SACS | NAc-SAC | [2][4] |

| Primary Excretion Route | Urine (as N-acetyl form) | Urine | Urine (SAC and N-acetyl form) | [4] |

Analytical Methodologies

The quantification of SAC and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard such as N-(Acetyl-d3)-S-allyl-L-cysteine is crucial for correcting matrix effects and variations in instrument response, thereby ensuring the accuracy and reliability of the results.

Experimental Workflow for Bioanalysis

A typical workflow for the analysis of SAC and its metabolites in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Workflow for SAC and metabolite analysis.

Detailed Experimental Protocols

While specific protocols for the synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine are not detailed in the reviewed literature, its application in LC-MS/MS methods for the analysis of SAC provides insight into relevant experimental conditions.

Sample Preparation

A common method for preparing plasma samples involves protein precipitation. For instance, a simple and rapid deproteinization can be achieved using 0.6% acetic acid in methanol.[5]

Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed for the separation of SAC and its metabolites.[6][7] Ion-pair chromatography has also been utilized.[6] A mixed-mode reversed-phase and cation-exchange column has been shown to be effective.[5]

Mass Spectrometry

Quantification is typically performed using multiple reaction monitoring (MRM) in mass spectrometry.[5] The transitions monitored are specific to the parent and product ions of the analytes and the internal standard.

Table 2: Representative LC-MS/MS Parameters for S-allyl-L-cysteine Analysis

| Parameter | Value | Reference |

| LC Column | Mixed-mode reversed-phase and cation-exchange | [5] |

| Mobile Phase | 2 mM ammonium acetate buffer (pH 3.5) and acetonitrile (75:25, v/v) | [5] |

| Ionization Mode | Electrospray Ionization (ESI) | [5] |

| MRM Transition for SAC | m/z 162.0 → 145.0 | [5] |

| Linear Range for SAC | 5 to 2500 ng/mL | [5] |

| Limit of Quantification (LOQ) | 5.0 ng/mL | [5] |

N-(Acetyl-d3)-S-allyl-L-cysteine is an indispensable tool in the bioanalytical study of S-allyl-L-cysteine and its metabolites. Its use as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification necessary for robust pharmacokinetic and metabolic research. The methodologies outlined in this review provide a foundation for researchers and drug development professionals working with garlic-derived organosulfur compounds. Further research could focus on the development and validation of analytical methods for a broader range of SAC metabolites, continuing to rely on stable isotope-labeled standards for the highest quality data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics of the garlic compound S-allylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]

- 6. archives.ijper.org [archives.ijper.org]

- 7. researchgate.net [researchgate.net]

In Vitro Studies with N-(Acetyl-d3)-S-allyl-L-cysteine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-Acetyl-S-allyl-L-cysteine. Its primary application in a research context is as a stable isotope-labeled internal standard for quantitative analysis by methods such as mass spectrometry (MS). The deuterium labeling provides a distinct mass signature, allowing for precise quantification of its non-deuterated counterpart in complex biological matrices. While direct in vitro biological activity studies on the deuterated compound are not available, extensive research has been conducted on the closely related and biologically active compounds: S-allyl-L-cysteine (SAC) and N-acetylcysteine (NAC) . This guide will focus on the in vitro data available for these parent compounds, which provides the scientific basis for the use of N-(Acetyl-d3)-S-allyl-L-cysteine as an analytical tool in their study.

S-allyl-L-cysteine is a major bioactive organosulfur compound found in aged garlic extract, known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] N-acetylcysteine is a well-established antioxidant and mucolytic agent, serving as a precursor to L-cysteine and glutathione (GSH).[3][4] This document provides a comprehensive overview of their in vitro effects, methodologies, and associated signaling pathways.

Quantitative Data from In Vitro Studies

The following tables summarize quantitative findings from in vitro studies on S-allyl-L-cysteine (SAC) and N-acetylcysteine (NAC), focusing on their antioxidant, cytotoxic, and cell signaling effects.

Table 1: Antioxidant and Radical Scavenging Activity

| Compound | Assay | Target | Concentration | Result | Reference |

| Py-SAC¹ | DPPH Scavenging | DPPH Radical | 58.43 mg/L | Equivalent activity to 5.72 mg/L Vitamin C | [5] |

| Py-SAC¹ | Hydroxyl Radical Scavenging | •OH Radical | 8.16 mg/L | Equivalent activity to 1.67 mg/L Vitamin C | [5] |

| SAC | LDL Oxidation Inhibition | Cu²⁺-induced LDL oxidation | 1 mM | Optimal concentration for inhibition | [6] |

| NAC | ROS Reduction | H₂O₂-induced ROS in H9c2 cells | 4 mM | Significant decrease in ROS levels | [7] |

| NAC | GSH/GSSG Ratio | High glucose/palmitate in Rin-5F cells | 0.06-0.3 mM | 20-50% increase in GSH/GSSG ratio | [8] |

¹Py-SAC (pyrene-labelled SAC) was used for fluorescence-based quantification.

Table 2: Cytotoxicity and Cell Viability

| Compound | Cell Line | Condition | Concentration | Effect | Reference |

| SAC | HCC827 & NCI-H1975 (Lung Cancer) | 72h incubation | 20 mM | Decreased cell viability, increased apoptosis | [9] |

| NAC | HL-60 & U937 (Leukemia) | 24h incubation | Not specified | Induced extensive ROS production and cell death | [10] |

| NAC | H9c2 (Cardiomyocytes) | H₂O₂-induced stress | 4 mM | Increased cell viability, inhibited caspase activation | [7] |

Table 3: Effects on Signaling Pathways

| Compound | Cell Line | Pathway | Target Protein | Concentration | Effect | Reference |

| SAC | Primary Neurons | Nrf2 Pathway | Nrf2 | Not specified | Increased Nrf2 protein levels | [11] |

| SAC | HUVEC | NF-κB Pathway | NF-κB | Not specified | Dose-dependent inhibition of NF-κB activation | [6] |

| SAC | HCC827 & NCI-H1975 | Nrf2 & NF-κB | Nrf2, NF-κB | 20 mM | Decreased expression of Nrf2 and NF-κB | [9] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from the methodologies described in the cited literature.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an antioxidant.

-

Reagents : DPPH solution in methanol, test compound (SAC/NAC) solution, Vitamin C (as positive control), methanol (as blank).

-

Procedure :

-

Prepare various concentrations of the test compound and Vitamin C in methanol.

-

Add 100 µL of the test solution to 100 µL of DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

-

Data Analysis : The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Cellular Reactive Oxygen Species (ROS) Measurement

This protocol uses a fluorescent probe (CM-H2DCFDA) to quantify intracellular ROS levels.

-

Materials : Cell line (e.g., H9c2), culture medium, CM-H2DCFDA dye, test compound (NAC), inducing agent (e.g., H₂O₂), phosphate-buffered saline (PBS).

-

Procedure :

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with the test compound (e.g., 4 mM NAC) for a specified time (e.g., 1 hour).[7]

-

Remove the medium, wash cells with PBS, and incubate with 10 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C.[7]

-

Wash the cells again with PBS to remove excess dye.

-

Add fresh medium containing the ROS-inducing agent (e.g., 0.75 mM H₂O₂) and incubate for the desired time (e.g., 15-30 minutes).[7]

-

Measure fluorescence using a fluorescence microplate reader or flow cytometer with excitation/emission wavelengths of ~485/530 nm.

-

-

Data Analysis : Compare the fluorescence intensity of treated cells to control cells to determine the relative change in ROS levels.

Western Blotting for Protein Expression (Nrf2, NF-κB)

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Materials : Treated cells, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Nrf2, anti-NF-κB, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure :

-

Lyse the treated and control cells and determine the protein concentration of the lysates.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis : Perform densitometric analysis on the bands using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin) to compare relative protein levels between samples.

Signaling Pathways and Visualizations

SAC and NAC modulate several critical cellular signaling pathways, primarily related to oxidative stress and inflammation.

Nrf2 Antioxidant Response Pathway

S-allyl-cysteine is a known activator of the Nrf2 pathway.[11] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or electrophiles (like SAC) can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Glutathione S-transferase (GST).

References

- 1. scienceopen.com [scienceopen.com]

- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]

- 4. Organosulfurs, S-allyl cysteine and N-acetyl cysteine sequester di-carbonyls and reduces carbonyl stress in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]

- 9. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Research on Deuterated Garlic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Deuterated Garlic Compounds

Garlic (Allium sativum) and its constituent organosulfur compounds have long been investigated for their therapeutic potential, exhibiting a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Key bioactive molecules include allicin, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[3][4] The process of deuteration, or the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a promising strategy in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[5][6] This "deuterium switch" can lead to a strengthened chemical bond, resulting in slower metabolism, reduced formation of toxic metabolites, and an extended drug half-life.[6][7][8]

This technical guide provides a comprehensive overview of the current landscape of research into deuterated garlic compounds. It details the known biological activities and signaling pathways of their non-deuterated counterparts, outlines proposed experimental protocols for the synthesis of deuterated analogs, and presents available pharmacokinetic data to inform future research and development in this promising area.

Biological Activity and Key Signaling Pathways

Organosulfur compounds from garlic exert their biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of both natural and deuterated garlic compounds.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Several garlic-derived compounds have been shown to modulate this pathway. For instance, aged black garlic extract has been observed to inhibit the PI3K/Akt pathway in colon cancer cells, leading to apoptosis. Diallyl trisulfide (DATS) has also been reported to activate the PI3K/Akt pathway, which may contribute to its cardioprotective effects. Furthermore, alliin, another garlic compound, is believed to exert its antidiabetic effects through the modulation of this pathway.[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Garlic compounds, particularly diallyl trisulfide (DATS), have been shown to activate the JNK, ERK, and p38 MAPK pathways, which are implicated in DATS-induced apoptosis in cancer cells.[10] Alliin has also been demonstrated to suppress the phosphorylation of extracellular signal-regulating kinase (ERK1/2), a key component of the MAPK pathway associated with inflammation.[11]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Garlic organosulfur compounds, including DAS, DADS, and DATS, can activate the Nrf2 pathway, leading to the expression of antioxidant and detoxifying enzymes.[12] Aged garlic extract has also been shown to induce the expression of antioxidant enzymes through the Nrf2-antioxidant response element (ARE) pathway.[3][13]

References

- 1. Anticancer potential of garlic bioactive constituents: Allicin, Z-ajoene, and organosulfur compounds [pharmacia.pensoft.net]

- 2. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 3. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. texilajournal.com [texilajournal.com]

- 10. Garlic-derived organosulfur compound exerts antitumor efficacy via activation of MAPK pathway and modulation of cytokines in SGC-7901 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Induction of detoxifying enzymes by garlic organosulfur compounds through transcription factor Nrf2: effect of chemical structure and stress signals [pubmed.ncbi.nlm.nih.gov]

- 13. Aged Garlic Extract Reduces ROS Production and Cell Death Induced by 6-Hydroxydopamine through Activation of the Nrf2-ARE Pathway in SH-SY5Y Cells [scirp.org]

Methodological & Application

Application Notes and Protocols for N-(Acetyl-d3)-S-allyl-L-cysteine as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated analog of N-acetyl-S-allyl-L-cysteine (NAc-SAC), a metabolite of S-allyl-L-cysteine (SAC). SAC is a key bioactive organosulfur compound found in aged garlic extract, known for its various pharmacological activities. In biomedical and pharmacokinetic studies, accurate quantification of SAC and its metabolites is crucial. Due to its similar chemical properties and distinct mass, N-(Acetyl-d3)-S-allyl-L-cysteine serves as an excellent internal standard for the precise and accurate quantification of NAc-SAC in biological matrices using mass spectrometry-based methods.[1] This document provides detailed application notes and protocols for its use.

Applications

N-(Acetyl-d3)-S-allyl-L-cysteine is primarily used as an internal standard in the following applications:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of S-allyl-L-cysteine and its N-acetylated metabolite.

-

Drug Metabolism Studies: To investigate the enzymatic conversion of SAC to NAc-SAC.

-

Clinical and Preclinical Research: For the quantification of NAc-SAC in various biological samples such as plasma, urine, and tissue homogenates to assess exposure and therapeutic efficacy.

-

Food Science and Nutraceutical Analysis: To quantify the content of SAC and its metabolites in garlic supplements and other food products.

Quantitative Data

The following tables summarize the essential quantitative data for the analysis of N-acetyl-S-allyl-L-cysteine using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Mass Spectrometry Parameters for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| N-acetyl-S-allyl-L-cysteine (Analyte) | 204.2 | 145.0 | Optimize for specific instrument | 100 |

| N-(Acetyl-d3)-S-allyl-L-cysteine (Internal Standard) | 207.2 | 145.0 | Optimize for specific instrument | 100 |

Note: The protonated molecular ion for N-acetyl-S-allyl-L-cysteine is detected at m/z 204.2.[2] Its product ions include m/z 145.0, 98.7, 84.0, and 72.9.[2] The most abundant and specific product ion should be chosen for quantification. The precursor ion for the deuterated internal standard is logically derived by adding 3 Daltons for the deuterium atoms. The product ion is expected to be the same as the analyte, assuming the fragmentation involves the loss of the acetyl group.

Table 2: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 150 x 2.0 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | Optimized for separation from matrix components (e.g., 5-95% B over 5-10 minutes) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Experimental Protocols

Protocol 1: Quantification of N-acetyl-S-allyl-L-cysteine in Human Plasma

1. Materials:

-

Human plasma (collected in EDTA or heparin tubes)

-

N-acetyl-S-allyl-L-cysteine (analytical standard)

-

N-(Acetyl-d3)-S-allyl-L-cysteine (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

2. Standard and Internal Standard Preparation:

-

Prepare a stock solution of N-acetyl-S-allyl-L-cysteine (1 mg/mL) in methanol.

-

Prepare a stock solution of N-(Acetyl-d3)-S-allyl-L-cysteine (1 mg/mL) in methanol.

-

From the stock solutions, prepare working solutions for calibration curve standards and quality controls by serial dilution in methanol:water (1:1, v/v).

-

Prepare a working internal standard solution of N-(Acetyl-d3)-S-allyl-L-cysteine at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control.

-

Add 10 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20 °C for 20 minutes to enhance protein precipitation.

-